2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound with the molecular formula . This compound belongs to a class of hydrazides, which are characterized by the presence of the hydrazide functional group. The compound features a triazole ring, a pyridine moiety, and a sulfanyl group, indicating potential for diverse biological activities and applications in medicinal chemistry.
This compound is cataloged under various identifiers, including the ChemDiv Compound ID 3254-1923 and CAS Number 361165-51-7. It is classified as a screening compound, often used in drug discovery processes. The presence of multiple functional groups suggests it may exhibit interesting pharmacological properties, making it a candidate for further research in therapeutic applications.
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure can be depicted using various representations including SMILES and InChI formats:
CCn1c(SCC(N/N=C/c(cc2)cc(OC)c2O)=O)nnc1-c1ccccc1
InChI=1S/C20H21N5O3S/c1-3-23-18(15-7-5-4-6-8-15)21-22...
The compound has a molecular weight of approximately 393.47 g/mol. Its structural complexity includes multiple rings and functional groups that contribute to its potential reactivity and biological activity.
The compound can participate in various chemical reactions typical for hydrazides and triazoles:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds.
The mechanism of action for compounds like 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is often linked to their interaction with biological targets such as enzymes or receptors:
Biological assays are necessary to elucidate the specific interactions and confirm the pharmacological profile of this compound.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit diverse solubility profiles and reactivity patterns based on their structural features.
The compound has potential applications in various fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5